N-[(4-METHYLPHENYL)METHYL]-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE
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Overview
Description
N-[(4-METHYLPHENYL)METHYL]-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is a sulfonamide compound. Sulfonamides are a class of synthetic antimicrobial drugs that contain the sulfonamide functional group. These compounds are known for their broad-spectrum antibacterial properties and are used in the treatment of various bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-METHYLPHENYL)METHYL]-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE typically involves the reaction of 4-(propan-2-yl)benzenesulfonyl chloride with N-(4-methylphenyl)methanamine. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
N-[(4-METHYLPHENYL)METHYL]-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-[(4-METHYLPHENYL)METHYL]-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential antibacterial properties and its effects on various biological pathways.
Medicine: Investigated for its potential use as an antimicrobial agent in the treatment of bacterial infections.
Industry: Used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-[(4-METHYLPHENYL)METHYL]-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE involves the inhibition of bacterial enzymes that are essential for the synthesis of folic acid. Folic acid is necessary for bacterial growth and replication. By inhibiting these enzymes, the compound effectively prevents the bacteria from multiplying, leading to their eventual death .
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine: Another sulfonamide compound used in veterinary medicine.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Sulfamethoxazole: Commonly used in combination with trimethoprim to treat various bacterial infections.
Uniqueness
N-[(4-METHYLPHENYL)METHYL]-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is unique due to its specific chemical structure, which imparts distinct antibacterial properties. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-4-propan-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S/c1-13(2)16-8-10-17(11-9-16)21(19,20)18-12-15-6-4-14(3)5-7-15/h4-11,13,18H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVCNAALYMSLEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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